2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17790253
InChI: InChI=1S/C16H23BO2/c1-6-7-8-13-9-11-14(12-10-13)17-18-15(2,3)16(4,5)19-17/h6,9-12H,1,7-8H2,2-5H3
SMILES:
Molecular Formula: C16H23BO2
Molecular Weight: 258.2 g/mol

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17790253

Molecular Formula: C16H23BO2

Molecular Weight: 258.2 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Molecular Formula C16H23BO2
Molecular Weight 258.2 g/mol
IUPAC Name 2-(4-but-3-enylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H23BO2/c1-6-7-8-13-9-11-14(12-10-13)17-18-15(2,3)16(4,5)19-17/h6,9-12H,1,7-8H2,2-5H3
Standard InChI Key SZLCEVZECHYZSE-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC=C

Structural Characteristics

Molecular Framework and Nomenclature

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IUPAC name: 2-(4-but-3-enylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) features a 1,3,2-dioxaborolane ring system substituted with four methyl groups and a phenyl group bearing a but-3-en-1-yl chain. The boron atom resides within the dioxaborolane ring, forming two covalent bonds with oxygen atoms and one with the phenyl substituent.

Key Structural Data

PropertyValue
Molecular FormulaC₁₆H₂₃BO₂
Molecular Weight258.2 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC=C
InChI KeySZLCEVZECHYZSE-UHFFFAOYSA-N

The but-3-en-1-yl chain introduces an alkene functionality, enabling further derivatization via addition or cycloaddition reactions. The dioxaborolane ring enhances stability, preventing hydrolysis compared to boronic acids, which is critical for handling and storage.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized through a two-step process:

  • Formation of the Dioxaborolane Core: A phenylboronic acid derivative reacts with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions, yielding a pinacol boronate ester.

  • Alkylation: The phenyl ring is functionalized via alkylation with a but-3-en-1-yl halide (e.g., bromide or iodide) using a palladium catalyst in a Suzuki-Miyaura coupling or direct electrophilic substitution.

Reaction conditions typically involve inert atmospheres (e.g., nitrogen) and anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). Yields range from 60–75%, with purification achieved via column chromatography.

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance efficiency and safety. Key advantages include:

  • Precise temperature control (maintained at 50–70°C).

  • Reduced reaction times (2–4 hours vs. 12–24 hours in batch processes).

  • Higher purity (≥95%) through integrated distillation units.

Reactivity and Chemical Properties

Cross-Coupling Reactions

The compound serves as a key reagent in Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation between aryl halides and boronic esters. For example, coupling with 4-bromotoluene produces biaryl structures essential in drug intermediates:

Ar-B(dioxaborolane)+Ar’-XPd catalystAr-Ar’+Byproducts\text{Ar-B(dioxaborolane)} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

Electrophilic Reactivity

The electron-deficient boron center reacts with nucleophiles such as Grignard reagents or alkoxides, enabling the formation of boronates or boronic acids. The but-3-en-1-yl group participates in Diels-Alder reactions, expanding its utility in cycloaddition chemistry.

Stability Profile

  • Hydrolytic Stability: The dioxaborolane ring resists hydrolysis under neutral conditions but decomposes in strongly acidic or basic media.

  • Thermal Stability: Decomposes above 200°C, releasing boron oxides and hydrocarbons.

Applications

Pharmaceutical Synthesis

The compound is employed in synthesizing kinase inhibitors and anticancer agents. For instance, it acts as a precursor for boronic acid prodrugs that inhibit proteasomes in multiple myeloma therapy.

Materials Science

In polymer chemistry, it facilitates the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs). The alkene moiety enables cross-linking in photoresist materials, enhancing mechanical durability.

Catalysis

As a ligand in transition metal catalysis, it modulates electronic environments, improving selectivity in asymmetric hydrogenations.

Comparative Analysis with Related Boronic Esters

CompoundStructural FeaturesReactivity Differences
2-(Phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneLacks alkene substituentLower electrophilicity; limited derivatization
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropenyl)-1,3,2-dioxaborolaneContains CF₃ groupEnhanced electron-withdrawing effects

The but-3-en-1-yl group in 2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides a balance of stability and reactivity, enabling diverse transformations absent in simpler boronic esters.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in photoinduced electron transfer reactions.

  • Therapeutic Exploration: Investigate its utility in boron neutron capture therapy (BNCT) for cancer.

  • Polymer Innovations: Develop recyclable boronate-based polymers for sustainable materials.

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